6-n-Hexylaminopurine

Description

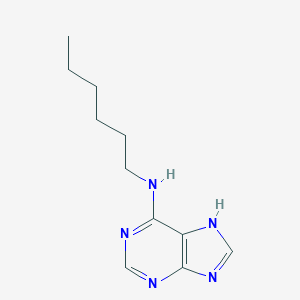

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCRPKUKBLUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876574 | |

| Record name | ADENINE,N6-HEXYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14333-96-1 | |

| Record name | N-Hexyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl-1H-adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hexyl-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Analog Development of 6 N Hexylaminopurine

Chemoenzymatic Synthesis Pathways for 6-n-Hexylaminopurine and Derivatives

Chemoenzymatic synthesis has emerged as a powerful strategy, combining the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules like this compound and its nucleoside derivatives. A key enzyme in this approach is purine (B94841) nucleoside phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding nucleobase and ribose-1-phosphate (B8699412). wikipedia.orgyoutube.com This enzymatic reaction can be harnessed for the synthesis of novel purine nucleosides.

One common chemoenzymatic strategy involves a one-pot, two-enzyme system. This can be achieved by co-expressing a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP) in a bacterial host, such as Escherichia coli. nih.gov In this system, a readily available pyrimidine nucleoside (e.g., uridine (B1682114) or thymidine) serves as the ribose or deoxyribose donor. The PyNP catalyzes the phosphorolysis of the pyrimidine nucleoside, generating ribose-1-phosphate in situ. Subsequently, the PNP utilizes this activated sugar to glycosylate a purine base, such as this compound, to form the corresponding nucleoside. nih.gov This method is efficient, with high conversion yields often exceeding 90% under optimized conditions. nih.gov

The substrate specificity of PNPs can be broad, allowing for the synthesis of a variety of N6-substituted purine nucleosides. While some PNPs may have lower efficiency with bulky N6-substituents, the addition of polar solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to improve reaction yields. rsc.org Furthermore, engineered PNPs with altered substrate specificities can be developed to enhance the synthesis of specific target molecules.

Another biocatalytic approach that holds promise for the synthesis of N6-alkylaminopurines is the use of reductive aminase (RedAm) cascades. These systems can achieve the N-alkylation of amines using either primary alcohols or carboxylic acids as the alkyl source, which are converted to aldehydes in situ by an alcohol oxidase or a carboxylic acid reductase, respectively. nih.gov This methodology offers a milder and more environmentally friendly alternative to traditional chemical alkylation.

Multistep Chemical Synthesis of 6-N-Substituted Adenine (B156593) Analogues

The predominant multistep chemical synthesis of this compound and its N6-substituted adenine analogues typically involves the nucleophilic substitution of a leaving group at the C6 position of the purine ring. The most common starting material for this synthesis is 6-chloropurine (B14466) or its corresponding ribonucleoside.

The general synthetic route involves the condensation of 6-chloropurine with the appropriate primary amine, in this case, n-hexylamine. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or pyridine, and often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride that is formed during the reaction. The mixture is heated to drive the reaction to completion. For the synthesis of N6-substituted adenosine (B11128) analogues, a similar approach is used, starting with 6-chloropurine ribonucleoside.

To synthesize a diverse library of analogues, this method can be adapted by varying the amine used in the condensation step. This straightforward approach has been utilized to prepare a wide range of N6-substituted adenine derivatives with different alkyl and benzyl (B1604629) side chains.

For the synthesis of N6-(n-alkylureido)purine ribonucleosides, a different strategy is employed. This involves the reaction of (2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine-6-carbamate with an n-alkylamine in refluxing pyridine. nih.gov Subsequent phosphorylation of the resulting ribonucleoside can be achieved using phosphorus oxychloride and triethyl phosphate (B84403) to yield the corresponding 5'-phosphates. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its cytokinin activity and for guiding the design of new, more potent or selective compounds.

Rational Design of Novel this compound Analogues

Rational drug design principles have been applied to the development of novel cytokinin analogues with enhanced or specific activities. nih.gov These approaches often involve computational modeling and a deep understanding of the cytokinin perception by its receptors. The goal is to design molecules that fit optimally into the binding pocket of cytokinin receptors, thereby eliciting a strong biological response.

One key aspect of the rational design of N6-substituted purine analogues is the nature of the side chain at the N6 position. The length, branching, and presence of functional groups on the alkyl or aryl side chain can significantly influence cytokinin activity. For instance, the introduction of a cyclopropyl (B3062369) group, which is a conformationally locked structure, has been explored to understand the "active conformation" of the side chain. Studies with 6-cyclopropylpurines have supported the hypothesis that an anti-orientation of the NH-CH2 bond in the side chain is favorable for activity. oup.com

The design of N9-substituted derivatives has also been a focus of rational design. nih.gov By introducing various substituents at the N9 position of the purine ring, researchers aim to modulate the molecule's properties, such as its interaction with cytokinin receptors or its metabolic stability. nih.gov

Modifications at Purine Heterocycle and Side Chain

Modifications to both the purine heterocycle and the N6-side chain have been systematically investigated to probe the SAR of cytokinin analogues.

Purine Heterocycle Modifications: Changes to the purine ring itself can have a profound impact on biological activity. For example, the synthesis of 6-substituted purin-2-ones, which are analogues of potent cytokinins, has been achieved through the regioselective addition of Grignard reagents to a protected purin-2-one. nih.gov Some of these analogues have demonstrated cytokinin activity, indicating that the core purine structure can be modified while retaining biological function. nih.gov

Side Chain Modifications: The N6-side chain is a primary determinant of cytokinin activity. A wide array of analogues with different side chains have been synthesized and tested. These include:

Alkyl Chains: Varying the length and branching of the alkyl chain at the N6 position has been a common strategy.

Aromatic and Substituted Benzyl Groups: The introduction of a benzyl group at the N6-position, as seen in 6-benzylaminopurine (B1666704) (BAP), leads to high cytokinin activity. Further modifications with various substituents on the phenyl ring can fine-tune this activity.

Alkynyl and Alkenyl Groups: The synthesis of 6-alkynyl- and 6-alkenylpurines has led to the discovery of compounds with interesting biological properties, including inhibitory effects on certain enzymes. nih.gov

The data from these SAR studies, which correlate structural changes with biological activity, are invaluable for the rational design of new cytokinin analogues with desired properties for applications in agriculture and biotechnology.

Elucidation of Biological Mechanisms Mediated by 6 N Hexylaminopurine

Molecular Mechanisms in Plant Physiology: Cytokinin Activity

As a member of the cytokinin family of plant hormones, 6-n-hexylaminopurine's biological activity is primarily defined by its role in promoting cell division and influencing cellular differentiation. wikipedia.org These functions are critical for plant development, including the formation and maintenance of meristems, which are the source of new tissues and organs. pnas.orgnih.govnih.gov The molecular basis for these physiological effects lies in its ability to initiate a signal transduction cascade that is highly conserved among plants.

Perception and Signal Transduction through Cytokinin Receptors

The initiation of the cytokinin response occurs at the cell membrane, where this compound is recognized by a family of sensor histidine kinase receptors. In the model plant Arabidopsis thaliana, these receptors are primarily ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4). nih.gov

The binding of a cytokinin, such as this compound, to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors is the first critical step in signal perception. While specific binding affinities for this compound are not as extensively documented as for other cytokinins like zeatin or 6-benzylaminopurine (B1666704), the structural similarities suggest a comparable mode of interaction. This ligand-receptor binding is thought to induce a conformational change in the receptor protein, leading to its activation through autophosphorylation of a conserved histidine residue within its cytoplasmic kinase domain. The specificity of different cytokinins for various receptor isoforms allows for a nuanced response to hormonal signals.

| Receptor | Primary Location of Expression | Known Ligand Preference |

| AHK2 | Leaves, Parenchyma cells | Isopentenyladenine (iP), trans-zeatin (tZ) |

| AHK3 | Stomata, Leaves | Dihydrozeatin, trans-zeatin (tZ) |

| CRE1/AHK4 | Root Vasculature | Isopentenyladenine (iP), trans-zeatin (tZ) |

This table represents generalized information on cytokinin receptors and is not specific to this compound due to a lack of specific research data.

Upon activation, the cytokinin receptors initiate a multi-step phosphorelay, a signaling system analogous to the two-component systems found in bacteria. wikipedia.orgyoutube.com The phosphate (B84403) group from the activated receptor's histidine kinase domain is transferred to a conserved aspartate residue in its own receiver domain. frontiersin.org Subsequently, the phosphate is shuttled by histidine phosphotransfer proteins (AHPs) from the cytoplasm to the nucleus. nih.gov This nuclear translocation of the signal is a pivotal step in linking the perception of the cytokinin at the cell surface to the regulation of gene expression within the nucleus. frontiersin.org

Inside the nucleus, the AHPs transfer the phosphate group to the final component of the signaling cascade: the response regulators (ARRs). frontiersin.org There are two main types of ARRs involved in cytokinin signaling. Type-B ARRs are transcription factors that, upon phosphorylation, become activated and bind to specific promoter sequences of cytokinin-responsive genes, thereby modulating their transcription. nih.govpnas.orgresearchgate.net Among the primary targets of Type-B ARRs are the Type-A ARR genes. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop that helps to desensitize the cell to the cytokinin signal and fine-tune the response. wikipedia.org The activation of this transcriptional cascade leads to the wide-ranging physiological effects attributed to cytokinins. nih.gov

Regulation of Plant Growth and Developmental Processes

The culmination of the this compound-initiated signaling cascade is the regulation of genes that control fundamental aspects of plant growth and development, most notably cell division and differentiation. pnas.orgnih.gov

Cytokinins, including this compound, play a crucial role in the regulation of the cell cycle. nih.gov They are known to influence the expression of key cell cycle genes, such as those encoding cyclins and cyclin-dependent kinases (CDKs), which are essential for the progression through the different phases of the cell cycle. By promoting the expression of these genes, cytokinins can stimulate cell proliferation, particularly in the shoot apical meristem, leading to the growth of shoots and leaves. pnas.org

Influence on Organogenesis and Morphogenesis Pathways

This compound demonstrates potent activity in stimulating organogenesis, the process of initiating and developing organs. Research comparing the effectiveness of various cytokinin compounds on tissue culture has shown this compound to be highly effective in inducing vegetative bud and root differentiation. tennacadsci.org In one comparative study, its efficacy in promoting organogenesis was found to be comparable to that of the potent natural cytokinin, zeatin. tennacadsci.org

Cytokinins, as a class, are pivotal in regulating the plant cell cycle, specifically the transitions from G1 to S phase and G2 to M phase. plantcelltechnology.com This hormonal class, working in concert with auxins, directs the formation of new shoots and buds, a process known as morphogenesis. study.com The application of cytokinins like this compound can initiate shoot formation from undifferentiated callus tissue in laboratory settings. plantcelltechnology.com This is achieved by influencing the shoot apical meristem, the primary site of aerial organ formation in plants. plantcelltechnology.com

The table below summarizes the relative effectiveness of this compound compared to other cytokinins in promoting organogenesis, as determined by a specific bioassay.

| Compound | Relative Effectiveness in Organogenesis |

| Zeatin, trans isomer | 4.2 ± 1.2 |

| This compound | 4.0 ± 0.9 |

| Zeatin, mixed isomers | 3.3 ± 1.9 |

| 6-Pentyl(5-OH)aminopurine | 2.6 ± 1.0 |

| 6-(Gamma-dimethylallylamino)purine | 2.2 ± 0.7 |

| 6-Benzylaminopurine | 1.2 ± 0.6 |

| o-Hydroxybenzyladenine | 0.2 ± 0.1 |

Data sourced from a study on the effects of cytokinins on auxin-induced phloem regeneration. tennacadsci.org

Senescence Delay and Chloroplast Formation

A hallmark of cytokinin activity is the delay of senescence, or aging, in plant tissues, particularly leaves. omexcanada.comyoutube.com Cytokinins like this compound retard the degradation of chlorophyll and the disassembly of the photosynthetic apparatus. researchgate.netmdpi.com This anti-senescence effect is a key aspect of their role in maintaining metabolic activity and extending the functional life of plant organs. mdpi.com

Furthermore, cytokinins are integral to the development and function of chloroplasts, the organelles responsible for photosynthesis. omexcanada.comresearchgate.netoup.com They promote the transition of etioplasts (plastids in dark-grown plants) into fully functional chloroplasts upon exposure to light. oup.comnih.gov This process involves stimulating the synthesis of chlorophyll and the formation of the internal thylakoid structures essential for photosynthesis. researchgate.netoup.com Studies have shown that cytokinin signaling directly regulates the expression of genes encoding key enzymes in the chlorophyll biosynthesis pathway. oup.comnih.gov

Root and Shoot Architecture Development

Conversely, in the root system, cytokinins generally act as negative regulators of growth. nih.gov They inhibit the elongation of the primary root while promoting the formation and growth of lateral roots. nih.gov This antagonistic relationship between cytokinin and auxin signaling pathways is fundamental in establishing the root-to-shoot ratio and optimizing the plant's structure for nutrient acquisition and photosynthesis. youtube.com

Role in Plant Adaptation to Environmental Stressors

Cytokinins are key signaling molecules that mediate plant responses to a variety of environmental challenges. nih.govfrontiersin.orgnih.gov The plant's internal cytokinin balance is often altered in response to abiotic stresses, and these hormones interact with other stress-related signaling pathways, including those of abscisic acid (ABA), to orchestrate an appropriate adaptive response. nih.govfrontiersin.org

Mitigation of Abiotic Stress Responses (e.g., Drought, Salinity)

The role of cytokinins in mediating responses to drought and salinity is complex. Under drought conditions, a reduction in endogenous cytokinin levels can be an adaptive response, leading to stomatal closure to conserve water. mdpi.com However, maintaining cytokinin levels under moderate stress can help preserve plant growth. researchgate.net The application of synthetic cytokinins has been explored as a strategy to enhance tolerance to these stresses. tandfonline.com Cytokinins can exert an antagonistic effect against ABA, which accumulates during osmotic stress, thereby modulating stomatal conductance. tandfonline.com Research indicates that manipulating cytokinin levels, for instance by using stress-inducible promoters to control cytokinin biosynthesis genes, can improve drought tolerance without the negative growth effects associated with constitutive overexpression. nih.gov

Biological Effects and Underlying Mechanisms in Non-Plant Systems

While primarily known as plant hormones, N6-substituted adenine (B156593) derivatives, including this compound, have been shown to exert biological effects in non-plant systems. Studies on human myeloid leukemia HL-60 cells have demonstrated that these compounds can inhibit cell growth and induce differentiation. aacrjournals.org

In this context, this compound was among several N6-modified adenine derivatives that were effective in inducing cellular changes characteristic of maturation into granulocytes. aacrjournals.org While some cytokinins like kinetin (B1673648) and isopentenyladenine were potent inducers of differentiation, their riboside counterparts were more effective at inhibiting growth and inducing apoptosis (programmed cell death). aacrjournals.org This suggests that N6-substituted purines can interfere with cell cycle regulation and survival pathways in mammalian cells, highlighting a potential for cross-kingdom biological activity. The exact mechanisms are distinct from their role in plants and appear to be independent of cAMP pathways in human fibroblasts. nih.gov

The table below shows the effects of various adenine analogues on the growth of human leukemia HL-60 cells.

| Compound | IC₅₀ (μM) - Concentration for 50% Growth Inhibition |

| Isopentenyladenosine | 5.8 |

| Kinetin riboside | 6.5 |

| 6-Dimethyladenine | 25 |

| Kinetin | 30 |

| Isopentenyladenine | 30 |

| This compound | >100 |

| 6-Anilinopurine | >100 |

| trans-Zeatin | >100 |

Data adapted from a study on the control of differentiation and apoptosis in human myeloid leukemia cells. aacrjournals.org

Antiviral Action and Molecular Targets

Research into the antiviral properties of purine (B94841) analogs has identified a class of 6-alkylaminopurine arabinosides as potent and selective inhibitors of the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. asm.org These compounds exhibit a targeted mechanism of action that hinges on the unique enzymatic machinery of the virus, rendering them highly selective for VZV-infected cells.

A series of 6-alkylaminopurine arabinosides have demonstrated inhibitory activity specifically against VZV, with little to no effect on other herpesviruses. asm.org The selectivity of these compounds is a key characteristic, minimizing off-target effects on host cells. For instance, the arabinosides of 6-methylaminopurine and 6-dimethylaminopurine, which are structurally related to this compound, show 50% inhibitory concentrations (IC50) against VZV at 3 µM and 1 µM, respectively. asm.org Notably, these compounds did not exhibit cytotoxicity in uninfected human or mouse cell lines at concentrations up to 100 µM, highlighting their selective antiviral action. asm.org

The primary mechanism for the selective antiviral activity of 6-alkylaminopurine arabinosides is their specific interaction with the VZV-encoded thymidine kinase (TK). asm.org This viral enzyme phosphorylates the nucleoside analogs, which is the initial and crucial step for their activation into cytotoxic metabolites that interfere with viral replication. The efficiency of these compounds as substrates for the VZV TK correlates with their in vitro antiviral potency. asm.org

This dependence on the viral TK for activation ensures that the compounds are primarily active in VZV-infected cells, as they are not significantly phosphorylated by host cell kinases such as adenosine (B11128) kinase or 2'-deoxycytidine kinase. asm.org This selective phosphorylation is a cornerstone of their therapeutic potential, as it localizes the antiviral effect to the site of infection. asm.orgnih.gov

A significant challenge in the development of purine-based antiviral drugs is their potential degradation by host enzymes, particularly adenosine deaminase (ADA), which converts adenosine and its analogs to inosine derivatives, thereby inactivating them. nih.govfrontiersin.org However, compounds with substitutions at the N6 position of the purine ring, such as 6-methylaminopurine arabinoside and 6-dimethylaminopurine arabinoside, have been shown to be resistant to deamination catalyzed by ADA. asm.org This resistance to host deamination pathways is a critical feature, as it increases the intracellular half-life of the compounds, allowing for sustained antiviral activity. This intrinsic stability contributes to their potency and selectivity in the treatment of VZV infections.

Impact on Human Myeloid Leukemia Cell Biology

Beyond their antiviral effects, certain N6-substituted adenine analogues, a class which includes this compound (also known as isopentenyladenine), have been shown to influence the biological processes of human myeloid leukemia cells. These compounds, known as cytokinins in plant biology, can modulate cellular pathways leading to differentiation and programmed cell death (apoptosis).

Studies utilizing the human promyelocytic leukemia cell line, HL-60, have revealed that cytokinins can act as potent inducers of cellular differentiation. aacrjournals.org Compounds such as isopentenyladenine have been shown to effectively induce HL-60 cells to differentiate into mature granulocytes. aacrjournals.org This process is characterized by morphological changes and the acquisition of functions typical of terminally differentiated myeloid cells. aacrjournals.org

In contrast, the riboside forms of these cytokinins, such as isopentenyladenosine, are more potent inducers of growth inhibition and apoptosis. aacrjournals.org This suggests that the N6-substituted purine structure can be modified to favor either differentiation or apoptotic pathways in leukemia cells. The induction of apoptosis by cytokinin ribosides is associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. aacrjournals.org

Table 1: Effects of N6-Substituted Adenine Analogues on HL-60 Cells

| Compound Type | Primary Effect on HL-60 Cells | Associated Molecular Events |

|---|---|---|

| Cytokinins (e.g., Isopentenyladenine) | Induction of Differentiation | Morphological changes towards mature granulocytes |

The energy metabolism of cancer cells, including those of acute myeloid leukemia (AML), is a critical factor in their survival and proliferation. nih.gov Mitochondria play a central role in this process, not only through the generation of ATP via oxidative phosphorylation but also in the regulation of apoptosis. nih.gov

While direct studies on the effect of this compound on ATP content and mitochondrial function in HL-60 cells are not extensively detailed in the provided search results, it is known that extracellular ATP can influence the fate of these cells. Extracellular ATP has been shown to stimulate cyclic AMP (cAMP) production in undifferentiated HL-60 cells, leading to a suppression of cell growth and the induction of differentiation. nih.govnih.gov This suggests that purinergic signaling pathways, which are activated by ATP, can play a role in modulating the differentiation of leukemia cells.

Furthermore, agents that induce mitochondrial dysfunction can be cytotoxic to leukemia cells. For example, the compound 6-thioguanine has been shown to induce mitochondrial dysfunction and oxidative DNA damage in acute lymphoblastic leukemia cells. nih.gov Given that N6-substituted purines can influence fundamental cellular processes like differentiation and apoptosis, it is plausible that they may also impact mitochondrial function and intracellular ATP levels, though further research is needed to elucidate the specific mechanisms of this compound in this context.

Signal Transduction Similarities with Plant Redifferentiation Hormones

The synthetic compound this compound elicits biological effects in plants that bear a striking resemblance to those of natural plant hormones crucial for cell division, differentiation, and redifferentiation. Its mechanism of action is primarily understood through its interaction with the cytokinin signaling pathway, a central regulatory system in plant growth and development.

The canonical cytokinin signaling pathway is a multi-step phosphorelay system analogous to two-component signaling systems found in bacteria. This pathway is initiated when a cytokinin molecule binds to a histidine kinase (AHK) receptor located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4. This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.

Following receptor activation, the signal is relayed by histidine phosphotransfer proteins (AHPs), which shuttle the phosphate group from the receptor to the nucleus. Inside the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs: type-B ARRs and type-A ARRs. Type-B ARRs are transcription factors that, upon phosphorylation, become activated and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby initiating their transcription.

A key feature of this signaling pathway is a negative feedback loop mediated by the type-A ARRs. The transcription of type-A ARR genes is rapidly induced by the activation of type-B ARRs. The resulting type-A ARR proteins then act to inhibit the signaling pathway, thus attenuating the response to cytokinin.

The cytokinin-like activity of this compound stems from its structural similarity to endogenous N6-substituted adenine cytokinins, such as zeatin and isopentenyladenine. This structural analogy allows it to be recognized and bound by the cytokinin receptors, thereby initiating the downstream signaling cascade. The length and composition of the N6-alkyl chain are critical determinants of cytokinin activity. Research on various N6-alkylaminopurines has demonstrated a clear structure-activity relationship. For instance, studies have shown that the cytokinin activity of N6-alkyladenines varies with the length of the alkyl chain. Optimal activity in certain bioassays is observed with a chain length of five carbons (6-pentylaminopurine), with a gradual decrease in activity as the chain length increases or decreases from this optimum researchgate.net. This suggests that this compound, with its six-carbon chain, fits within the structural requirements for binding to cytokinin receptors and eliciting a biological response, albeit with potentially different efficacy compared to the optimal five-carbon chain or natural cytokinins.

While the primary mode of action of this compound is through the cytokinin signaling pathway, it is important to consider the broader context of plant redifferentiation, which is often governed by the interplay between cytokinins and another major class of plant hormones, the auxins. Auxin signaling operates through a distinct pathway involving the TIR1/AFB family of F-box protein receptors. Auxin promotes the degradation of Aux/IAA transcriptional repressors, thereby releasing auxin response factors (ARFs) to regulate the expression of auxin-responsive genes. There is no direct evidence to suggest that this compound interacts with the auxin signaling pathway. Its biological effects are consistent with those of a cytokinin agonist.

The following table summarizes the key components of the cytokinin signaling pathway through which this compound is presumed to act, based on its structural similarity to known cytokinins.

| Component | Function | Interaction with this compound (Presumed) |

| Cytokinin Receptors (AHK2, AHK3, CRE1/AHK4) | Bind cytokinin, initiating the signaling cascade through autophosphorylation. | Binds to the receptor, causing its activation. |

| Histidine Phosphotransfer Proteins (AHPs) | Shuttle the phosphate group from the receptors to the nucleus. | Activated receptors phosphorylate AHPs. |

| Type-B Response Regulators (Type-B ARRs) | Act as transcription factors to activate cytokinin-responsive genes upon phosphorylation. | Phosphorylated AHPs activate Type-B ARRs in the nucleus. |

| Type-A Response Regulators (Type-A ARRs) | Act as negative regulators of the signaling pathway; their expression is induced by cytokinins. | Activated Type-B ARRs induce the expression of Type-A ARRs, leading to feedback inhibition. |

Further research involving direct binding assays of this compound with purified cytokinin receptors and detailed analysis of its effect on the expression of cytokinin-responsive genes, particularly the type-A ARRs, would provide more definitive quantitative data on its specific activity and its similarities to endogenous plant redifferentiation hormones.

Future Trajectories and Interdisciplinary Perspectives in 6 N Hexylaminopurine Research

Unraveling Novel Signaling Pathways and Cross-Talk Mechanisms

Future research will focus on identifying the full spectrum of signaling cascades initiated by 6-n-Hexylaminopurine and understanding how these pathways intersect with other cellular communication networks. As a cytokinin, its signaling in plants is known to involve a multi-step phosphorelay system, but its interactions in non-plant systems are less understood. There is evidence suggesting that plant hormones can influence human cell differentiation, indicating a potential for shared, though not identical, signal transduction pathways. aacrjournals.org For instance, cytokinins have been observed to affect the differentiation of human myeloid leukemia cells, hinting at a commonality in the biological phenotypes of dedifferentiated plant callus cells and human cancer cells. aacrjournals.org

A significant area of investigation is the cross-talk between this compound-induced signaling and other hormonal or stress-response pathways. In plants, the hormonal control of development and stress adaptation is managed by a complex network of synergistic and antagonistic interactions between various hormones, including cytokinins, abscisic acid, jasmonate, salicylic acid, ethylene, and auxin. frontiersin.org Understanding how this compound modulates these interactions is crucial for a complete picture of its function. frontiersin.org This includes exploring epigenetic signaling crosstalk, where modifications to histones and DNA can influence each other to create intricate regulatory networks. nih.gov For example, interactions between histone PTMs (post-translational modifications) and DNA methylation are known to form a complex web of control. nih.gov The investigation into these mechanisms will likely reveal novel points of regulation and therapeutic intervention.

| Potential Area of Investigation | Interacting Pathway/Mechanism | Biological Context | Key Research Question |

| Novel Signaling Cascades | G-protein/cyclic AMP pathway | Human Cells | Does this compound interact with adenosine (B11128) receptors to activate G-protein signaling, similar to adenosine? aacrjournals.org |

| Hormonal Cross-Talk | Auxin, Abscisic Acid (ABA), Salicylic Acid (SA), Jasmonate (JA), Ethylene (ET) | Plant Stress Response | How does this compound modulate the balance of these key phytohormones during biotic and abiotic stress? frontiersin.org |

| Epigenetic Regulation | Histone PTMs and DNA Methylation | General Eukaryotic | Can this compound influence gene expression by altering the epigenetic landscape through cross-talk between histone and DNA modifications? nih.govnih.gov |

| Immune Response Modulation | JAK/STAT Pathway | Mammalian Systems | Is there any interaction between this compound signaling and cytokine-mediated pathways like the JAK/STAT cascade? nih.gov |

Rational Design of Highly Selective Agonists and Antagonists

The development of highly selective agonists and antagonists for this compound's molecular targets represents a critical step toward its use as a precise research tool and potential therapeutic agent. Rational drug design, which utilizes computational modeling and structural biology, offers a powerful strategy to create these molecules. nih.govnih.gov This approach involves incorporating known pharmacophores—the essential molecular features for biological activity—into novel chemical scaffolds. nih.gov

By analyzing the three-dimensional structure of this compound's binding partners, such as receptors or enzymes, researchers can design compounds with optimized affinity and selectivity. Techniques like X-ray crystallography can reveal the precise interactions between a ligand and its target, guiding the modification of the ligand to enhance its properties. nih.gov For example, molecular modeling can be used to design a rigid analog of a known compound, which can lead to inhibitors with potent in vivo activity and favorable pharmacokinetic profiles. nih.gov The goal is to develop molecules that can specifically activate (agonists) or block (antagonists) the pathways modulated by this compound, thereby allowing for a more detailed dissection of its biological functions and minimizing off-target effects.

| Design Strategy | Methodology | Objective | Potential Outcome |

| Structure-Based Design | X-ray Crystallography, Molecular Modeling | To identify key binding interactions and design molecules with complementary shapes and chemical properties. nih.gov | Highly potent and selective inhibitors or activators with improved pharmacokinetic profiles. nih.gov |

| Pharmacophore Hybridization | Incorporating known binding motifs into new chemical structures. nih.gov | To create novel compounds that may target multiple components of a signaling pathway. | Dual- or poly-pharmacological agents with unique activity profiles. nih.gov |

| Fragment-Based Screening | Identifying small chemical fragments that bind to the target and then growing or combining them. | To explore a wider chemical space and identify novel starting points for drug design. | Discovery of entirely new classes of agonists and antagonists. |

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a holistic understanding of the biological impact of this compound, future research must integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. plos.orgmdpi.com This multi-omics approach allows scientists to move beyond studying individual components and instead analyze the complex interplay of genes, proteins, and metabolites within an entire biological system. mdpi.comfrontiersin.org The integration of these large and complex datasets presents challenges due to their high dimensionality and heterogeneity. nih.gov

Computational methods, including statistical and machine learning approaches, are essential to uncover complex biological patterns from multi-omics data. nih.gov Techniques such as Bayesian consensus clustering and hierarchical modeling can identify disease-associated biomarkers and reveal global patterns across different omics layers. frontiersin.orgnih.gov By applying these integrative strategies, researchers can construct comprehensive models of the molecular networks perturbed by this compound. This systems-level perspective is crucial for identifying novel biomarkers, understanding complex biological processes, and predicting the broader physiological consequences of modulating its activity. plos.org

| Omics Layer | Data Generated | Analytical Approach | Potential Insight |

| Genomics | DNA sequence variations, epigenetic modifications (e.g., DNA methylation). nih.gov | Genome-Wide Association Studies (GWAS), Methylation arrays. | Identification of genetic factors that influence sensitivity to this compound. |

| Transcriptomics | Gene expression levels (mRNA). frontiersin.org | RNA-Sequencing, Microarrays. | Understanding how this compound alters gene transcription programs. |

| Proteomics | Protein abundance, post-translational modifications, protein-protein interactions. frontiersin.org | Mass Spectrometry. | Revealing the downstream protein effectors of this compound signaling. |

| Metabolomics | Profiles of small molecule metabolites. plos.org | NMR Spectroscopy, Mass Spectrometry. | Characterizing the metabolic state of cells or organisms in response to this compound. |

Comparative Studies Across Diverse Biological Systems (Plant and Non-Plant)

Systematic comparative studies of this compound's effects in both plant and non-plant systems are essential for elucidating its conserved and divergent mechanisms of action. There are notable biological parallels between disorganized, proliferating plant callus cells and human cancer cells. aacrjournals.org Cytokinins, which induce redifferentiation in plant callus, have also been shown to induce differentiation in human leukemia cells, suggesting a potential overlap in fundamental cellular control mechanisms. aacrjournals.org

By directly comparing the molecular responses to this compound in organisms from different kingdoms, researchers can identify core signaling components and pathways that have been conserved through evolution. This comparative approach can provide unique insights that might be missed by studying a single system in isolation. For example, a signaling pathway that is well-characterized in plants could provide a roadmap for investigating a similar, but less understood, pathway in mammalian cells. These studies will not only advance our fundamental understanding of cytokinin signaling but could also accelerate the translation of findings from plant biology to potential applications in human health.

| Biological System | Observed Effect of Cytokinins | Underlying Cellular Process | Comparative Insight |

| Plant Callus | Induction of redifferentiation into organized structures. aacrjournals.org | Control of cell differentiation and morphogenesis. | Provides a model for understanding how external chemical signals can reprogram cell fate. |

| Human Myeloid Leukemia Cells (HL-60) | Inhibition of cell growth and induction of differentiation. aacrjournals.org | Regulation of cell cycle and differentiation programs. | Suggests that cytokinin-like molecules may interact with conserved pathways controlling cell proliferation and maturation. aacrjournals.org |

| Yeast (Saccharomyces cerevisiae) | Potential effects on cell cycle progression. | Fundamental cell cycle control. | Offers a simple, genetically tractable model to dissect the core molecular targets of this compound. |

| Nematode (Caenorhabditis elegans) | Potential modulation of lifespan and stress resistance. | Aging and stress response pathways. | Allows for in vivo analysis of the compound's effects on the physiology of a whole organism. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-n-Hexylaminopurine and confirming its chemical identity?

- Methodological Answer : Synthesis typically involves alkylation of adenine derivatives using hexylamine under controlled pH and temperature. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is standard. Confirm identity using -NMR (e.g., characteristic peaks at δ 8.2 ppm for purine protons), -NMR, and high-resolution mass spectrometry. Purity (>95%) should be verified via HPLC with UV detection at 260 nm. Include full spectral data and chromatograms in supporting information . For reproducibility, document solvent ratios, reaction times, and purification steps in the experimental section, adhering to journal guidelines for compound characterization .

Q. How do researchers determine the biological activity of this compound in cell-based assays?

- Methodological Answer : Use dose-response experiments with serial dilutions (e.g., 0.1–100 µM) in relevant cell lines (e.g., HeLa or primary cultures). Include positive controls (e.g., known cytokinins) and vehicle controls. Measure endpoints like cell proliferation (MTT assay) or gene expression (qPCR). Calculate IC or EC values using nonlinear regression models. Validate results with triplicate biological replicates and statistical tests (e.g., ANOVA). Report raw data and normalization methods to ensure transparency .

Q. What analytical techniques are recommended for assessing this compound purity and stability?

- Methodological Answer : Employ HPLC with a C18 column and UV detection for routine purity checks. For stability studies, incubate the compound in physiological buffers (e.g., PBS at 37°C) and analyze degradation products via LC-MS. Use elemental analysis to confirm stoichiometry. Store lyophilized samples at -20°C under inert gas to prevent oxidation. Document storage conditions and batch-specific variability in supplementary materials .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer : Systematically compare experimental variables:

- Cell lines : Test across multiple models (e.g., cancer vs. normal cells).

- Purity : Reanalyze batches via LC-MS to rule out degradation.

- Assay conditions : Standardize incubation times, serum concentrations, and endpoint measurements.

- Data normalization : Use internal controls (e.g., housekeeping genes) and validate with orthogonal assays (e.g., Western blot). Publish negative results and raw datasets to facilitate meta-analyses .

Q. What experimental design considerations are critical when studying this compound's mechanism of action?

- Methodological Answer :

- Controls : Include genetic knockouts (e.g., CRISPR/Cas9) or pharmacological inhibitors of suspected pathways (e.g., MAPK).

- Time-course experiments : Track early (1–6 hr) vs. late (24–48 hr) effects to distinguish primary targets from secondary responses.

- Orthogonal validation : Combine transcriptomics with protein-level assays (e.g., ELISA). Pre-register hypotheses to minimize bias .

Q. What strategies optimize this compound's stability in physiological conditions for in vivo studies?

- Methodological Answer :

- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility.

- Buffer optimization : Test phosphate vs. Tris buffers at varying pH (6.5–7.4).

- Analytical monitoring : Employ -NMR or LC-MS to detect hydrolysis products. Include stability data in pharmacokinetic models .

Q. How to design dose-response experiments for this compound in whole-organism models?

- Methodological Answer :

- Pilot studies : Start with a 10-fold range based on cell-based EC.

- Endpoints : Measure organ-specific effects (e.g., root elongation in plants) and systemic toxicity (e.g., weight loss in rodents).

- Statistical power : Use ≥10 organisms per group and blinded scoring. Predefine exclusion criteria to mitigate outliers .

Tables for Key Data Comparison

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Purity | HPLC (C18, 260 nm) | ≥95% peak area, single dominant peak |

| Biological Activity | MTT assay + qPCR | IC ± 10% across replicates |

| Stability (in vitro) | LC-MS degradation profiling | <5% degradation after 24 hr at 37°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.